molecular formula C16H28O5 B14519916 Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate CAS No. 62627-60-5

Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate

Cat. No.: B14519916
CAS No.: 62627-60-5
M. Wt: 300.39 g/mol
InChI Key: CUKUPROYJMHXMP-UHFFFAOYSA-N
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Description

Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate is a complex organic compound with a unique structure that combines a cyclopentene ring with a hydroxyheptyl side chain and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate typically involves multiple steps. One common method starts with the preparation of the cyclopentene ring, followed by the introduction of the hydroxyheptyl side chain and the acetate group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding metabolic pathways.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavorings.

Mechanism of Action

The mechanism by which acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyheptyl side chain and acetate group play crucial roles in binding to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-yl acetate: A simpler compound with a similar cyclopentene ring structure.

    2-(Cyclopenten-1-yl)acetic acid: Another related compound with an acetic acid group instead of the acetate group.

Uniqueness

Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62627-60-5

Molecular Formula

C16H28O5

Molecular Weight

300.39 g/mol

IUPAC Name

acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate

InChI

InChI=1S/C14H24O3.C2H4O2/c1-12(16)17-14-10-7-9-13(14)8-5-3-2-4-6-11-15;1-2(3)4/h15H,2-11H2,1H3;1H3,(H,3,4)

InChI Key

CUKUPROYJMHXMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)OC1=C(CCC1)CCCCCCCO

Origin of Product

United States

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